2',4'-Dihydroxy-4-methoxychalcone

Descripción general

Descripción

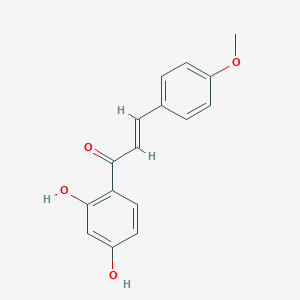

2’,4’-Dihydroxy-4-methoxychalcone is a chalcone derivative with the molecular formula C16H14O4. Chalcones are a class of flavonoids characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its various biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 2’,4’-Dihydroxy-4-methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically an alcoholic alkali . The reaction conditions usually involve refluxing the reactants in ethanol or methanol with a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

This may include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2’,4’-Dihydroxy-4-methoxychalcone can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

Substitution: The hydroxyl and methoxy groups on the aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated chalcones .

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have highlighted the potential of 2',4'-dihydroxy-4-methoxychalcone as an anticancer agent. Research indicates that this compound can inhibit cell proliferation across various cancer cell lines:

- Cervical Cancer (HeLa Cells) : Exhibited significant cytotoxic effects with an IC50 value indicating potent activity.

- Colon Cancer (WiDr Cells) : Similar inhibitory effects were observed, suggesting its potential in treating colorectal malignancies.

- Breast Cancer (T47D Cells) : The compound demonstrated effective cell growth inhibition, further supporting its role in cancer therapeutics.

The mechanism of action appears to involve the inhibition of key enzymes associated with cancer progression, including tyrosinase and multidrug resistance-associated proteins (MRPs), which may enhance the efficacy of chemotherapy drugs .

Anti-inflammatory Applications

This compound has shown promise in reducing inflammation. Its ability to inhibit inflammatory pathways makes it a candidate for developing treatments for various inflammatory diseases. The compound's anti-inflammatory effects are attributed to its ability to modulate cytokine production and inhibit pro-inflammatory enzymes .

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2, the virus responsible for COVID-19. In silico docking studies revealed that this compound effectively binds to the main protease and RNA-dependent RNA polymerase of SARS-CoV-2, indicating its potential as a therapeutic agent against viral infections . The binding energy values obtained from these studies suggest favorable interactions that warrant further in vitro testing.

Skin Health Applications

Due to its inhibitory effects on tyrosinase, this compound is also being investigated for skin health applications. It may serve as a skin-lightening agent by reducing melanin production, thus offering potential benefits for treating hyperpigmentation disorders .

Data Table: Summary of Biological Activities

| Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | HeLa (Cervical) | Potent | Inhibition of cell proliferation |

| Anticancer | WiDr (Colon) | Potent | Inhibition of cell proliferation |

| Anticancer | T47D (Breast) | Potent | Inhibition of cell proliferation |

| Anti-inflammatory | Various models | Not specified | Modulation of cytokine production |

| Antiviral | SARS-CoV-2 Proteins | Binding energy: -6.43 kcal/mol | Inhibition of viral proteases |

| Skin Lightening | Tyrosinase Inhibition | Not specified | Reduction in melanin production |

Case Studies

- Inhibition of SARS-CoV-2 : A study conducted during the COVID-19 pandemic demonstrated that this compound could dock effectively with SARS-CoV-2 proteins, suggesting its potential use in treating viral infections associated with immunosuppression .

- Anticancer Efficacy : Research focusing on various cancer cell lines has consistently shown that treatment with this compound leads to significant reductions in cell viability, supporting its development as a novel anticancer therapeutic .

Mecanismo De Acción

The mechanism of action of 2’,4’-Dihydroxy-4-methoxychalcone involves its interaction with various molecular targets and pathways. It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation. For instance, it may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparación Con Compuestos Similares

2’,4’-Dihydroxy-4-methoxychalcone can be compared with other chalcone derivatives such as:

- 2,2’-Dihydroxy-4’,6’-dimethoxychalcone

- 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone

- 5’-Chloro-2’-hydroxy-4’-methoxychalcone

These compounds share similar structural features but differ in their substitution patterns, which can influence their biological activities and chemical reactivity.

Actividad Biológica

2',4'-Dihydroxy-4-methoxychalcone is a significant compound belonging to the chalcone family, characterized by its unique molecular structure and diverse biological activities. The compound has garnered attention for its promising pharmacological properties, including anticancer , anti-inflammatory , and antioxidant activities. This article will delve into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . Chalcones are characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl and methoxy functional groups enhances the biological activity of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | ~130 °C |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including cervical (HeLa) and colon (WiDr) cancer cells. The compound induces apoptosis in malignant cells through several mechanisms:

- Inhibition of Proliferation : Studies have shown that this chalcone derivative inhibits cell proliferation in cancer models.

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to increased cell death in cancerous cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit the production of pro-inflammatory mediators such as:

- Prostaglandin E2 (PGE2)

- Nitric Oxide (NO)

- Tumor Necrosis Factor-alpha (TNF-α)

This inhibition is linked to the suppression of cyclooxygenase-2 (COX-2) expression, an enzyme critical in inflammatory processes .

Antioxidant Activity

Chalcones, including this compound, exhibit antioxidant properties that help neutralize free radicals. This activity contributes to their potential protective effects against oxidative stress-related diseases.

The mechanism of action for this compound involves interaction with various biological targets:

- Enzyme Inhibition : The compound modulates the activity of enzymes involved in inflammatory pathways.

- Receptor Interaction : It interacts with receptors that mediate cellular responses to inflammation and apoptosis .

Case Studies and Research Findings

-

Study on Anticancer Effects :

- A study demonstrated that this compound significantly reduced viability in HeLa and WiDr cell lines, indicating its potential as a therapeutic agent against cervical and colon cancers .

- Anti-inflammatory Mechanism :

- Antioxidant Properties :

Propiedades

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRQFDIWPRFKSP-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13351-10-5 | |

| Record name | 2'4'-Dihydroxy-4-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13351-10-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological activities reported for 2',4'-Dihydroxy-4-methoxychalcone?

A1: Research indicates that this compound exhibits potent anti-inflammatory activity. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory effect is attributed to the compound's ability to suppress the induction of cyclooxygenase-2 (COX-2) , an enzyme involved in the production of PGE2. Additionally, it has shown antileishmanial activity against various Leishmania species .

Q2: How does the structure of this compound relate to its anti-inflammatory activity?

A2: Research suggests that the presence of the 4'-methoxyl group in this compound is crucial for its potent inhibitory activity against PGE2 production . Studies comparing different 2'-hydroxychalcone derivatives indicate that compounds with this specific structural feature exhibit enhanced anti-inflammatory effects.

Q3: What is the role of this compound in the synthesis of other flavonoids?

A3: this compound serves as a key intermediate in the synthesis of various flavonoids. It can undergo cyclization reactions to form flavanones, such as 7-hydroxy-4'-methoxyflavanone, which can be further oxidized to yield flavones like 7-hydroxy-4'-methoxyflavone . These reactions highlight the versatility of this compound as a starting material for synthesizing structurally diverse flavonoids with potential biological activities.

Q4: Has this compound been identified in natural sources?

A4: Yes, this compound has been isolated from various plant sources. It has been found in the fruits of Gymnocladus chinensis and the roots of Glossostemon bruguieri , among other plants.

Q5: How does this compound interact with the PfDHODH receptor?

A5: While specific details on the interaction are not provided in the research, a study utilizing structure-based drug design with the PfDHODH receptor, a potential drug target for malaria, identified this compound as a potential ligand . Further research is needed to elucidate the binding mode and potential implications for antimalarial drug development.

Q6: What spectroscopic data is available for characterizing this compound?

A6: Characterisation of this compound has been achieved using techniques such as FT-IR, GC-MS, 1H-NMR, and 13C-NMR spectroscopy . These techniques provide information about the functional groups, molecular weight, and structural arrangement of the compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.